molecular formula C25H27N3O3 B11237505 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11237505
M. Wt: 417.5 g/mol
InChI Key: DNPQJSSVULKWKE-UHFFFAOYSA-N
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Description

2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable precursor such as 1,4-diketone.

    Attachment of the Trimethylphenyl Group: This step involves the acylation of the quinoline core with 2,4,6-trimethylbenzoyl chloride in the presence of a base like pyridine.

    Final Assembly: The final step involves the coupling of the pyrrolidine-quinoline intermediate with the trimethylphenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the pyrrolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE stands out due to its combination of a quinoline core, a pyrrolidine ring, and a trimethylphenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H27N3O3/c1-16-12-17(2)24(18(3)13-16)26-22(29)15-28-21-9-5-4-8-19(21)20(14-23(28)30)25(31)27-10-6-7-11-27/h4-5,8-9,12-14H,6-7,10-11,15H2,1-3H3,(H,26,29)

InChI Key

DNPQJSSVULKWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4)C

Origin of Product

United States

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